molecular formula C9H7ClO B7723899 (Z)-3-Chloro-3-phenylacrylaldehyde CAS No. 40133-53-7

(Z)-3-Chloro-3-phenylacrylaldehyde

Cat. No.: B7723899
CAS No.: 40133-53-7
M. Wt: 166.60 g/mol
InChI Key: MJLAQCMQXBYZQC-TWGQIWQCSA-N
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Description

(Z)-3-Chloro-3-phenylacrylaldehyde is an organic compound characterized by the presence of a chlorine atom and a phenyl group attached to an acrylaldehyde moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Chloro-3-phenylacrylaldehyde typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired Z-alkene. Another method involves the partial hydrogenation of alkynes using Lindlar’s catalyst to achieve the Z-configuration .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or olefin metathesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic systems to ensure the stereoselectivity and efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-3-Chloro-3-phenylacrylaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-phenylacrylaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group influences its chemical behavior, making it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    (E)-3-Chloro-3-phenylacrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.

    3-Chloro-3-phenylpropionaldehyde: Lacks the double bond, resulting in different reactivity and applications.

    3-Phenylacrylaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.

Uniqueness: (Z)-3-Chloro-3-phenylacrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry .

Properties

IUPAC Name

(Z)-3-chloro-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAQCMQXBYZQC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-53-7
Record name Cinnamaldehyde, beta-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040133537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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